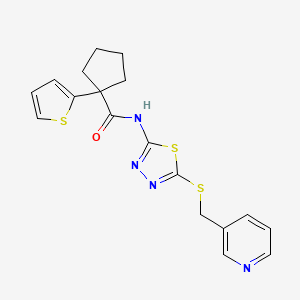

N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS3/c23-15(18(7-1-2-8-18)14-6-4-10-24-14)20-16-21-22-17(26-16)25-12-13-5-3-9-19-11-13/h3-6,9-11H,1-2,7-8,12H2,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGVBTPLASJIHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(S3)SCC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and particularly anticancer properties. The specific biological activity of this compound is explored through various studies that assess its efficacy against different cancer cell lines and its potential mechanisms of action.

Biological Activity Overview

-

Anticancer Activity :

- Thiadiazole derivatives, including the compound , have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that related thiadiazole derivatives exhibit significant cytotoxicity against various human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity .

- The mechanism of action often involves the inhibition of key enzymes involved in cancer progression, such as lipoxygenases (LOX), which are implicated in the development of several neoplastic diseases .

-

Mechanisms of Action :

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit 15-lipoxygenase-1 (LOX), an enzyme associated with tumor growth. Compounds with similar structures have shown to exert higher cytotoxic effects on prostate cancer cell lines (PC3), indicating a potential pathway for therapeutic intervention .

- Apoptosis Induction : Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the release of cytochrome c from mitochondria .

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 0.28 µg/mL | Inhibition of tubulin polymerization |

| A549 | 0.52 µg/mL | Apoptosis induction | |

| PC3 | Varies by derivative | LOX inhibition | |

| Anti-inflammatory | Various | Not specified | Inhibition of inflammatory mediators |

| Antimicrobial | Various | Not specified | Broad-spectrum antimicrobial action |

Detailed Research Findings

- Cytotoxicity Studies :

- Molecular Docking Studies :

- In Vivo Studies :

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with structural similarities to N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibit significant anticancer properties. Notably:

- Inhibition of Tyrosine Kinase Enzymes : This compound is believed to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : It promotes programmed cell death in various cancer cell lines, including breast and prostate cancer cells.

In vitro studies have shown IC50 values indicating effective cytotoxicity against cancer cell lines such as MCF-7 and MDA-MB-231, with values around 49.6 µM and 53.4 µM respectively .

Anti-inflammatory Properties

The compound also shows promise in inhibiting lipoxygenase enzymes, which are implicated in inflammatory processes. This inhibition could potentially reduce inflammation associated with various diseases, including cancer .

Case Study 1: Renal Cancer

A derivative of this compound was tested against renal cancer cells, demonstrating an IC50 value of 0.17 µM against VEGFR-2, indicating its potential as an antiangiogenic agent. This suggests that it could inhibit blood vessel formation necessary for tumor growth.

Case Study 2: Lipoxygenase Inhibition

Research on methoxylated derivatives revealed significant inhibition of lipoxygenase enzymes at specific positions on the phenyl ring. This highlights the compound's potential as a therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous 1,3,4-thiadiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Key Structural and Functional Comparisons

Substituent-Driven Physicochemical Properties

- Pyridine vs. Benzyl/Chlorobenzyl Groups : The target compound’s pyridin-3-ylmethylthio group likely enhances polarity compared to benzylthio derivatives (e.g., 5h, 5j in ), improving aqueous solubility . Chlorinated analogs (e.g., 5e, 5j) exhibit higher melting points (132–140°C), suggesting stronger intermolecular interactions due to halogen electronegativity .

- Thiophene vs. Phenoxy/Acetamide Moieties: The thiophen-2-yl cyclopentanecarboxamide in the target compound may confer greater metabolic stability compared to phenoxy-acetamide derivatives (e.g., 5e, 5f), as thiophene rings resist oxidative degradation .

- Cyclopentane vs.

Structure-Activity Relationship (SAR) Insights

Heteroaromatic Rings : Pyridine and thiophene substituents (target compound, ) enhance interaction with polar enzyme pockets or microbial membranes via π-π stacking and hydrogen bonding.

Preparation Methods

Cyclopentane Ring Formation with Thiophen-2-yl Substituent

While direct literature on this fragment is limited, analogous methods from pyridine-functionalized cyclopropane systems suggest two viable routes:

Route A: Friedel-Crafts Alkylation

Thiophene undergoes electrophilic substitution with cyclopentene oxide under acidic conditions (H₂SO₄, 0–5°C), followed by oxidation with KMnO₄ to yield the carboxylic acid.

Route B: Cyclization of Diethyl 3-(thiophen-2-yl)pentanedioate

Diethyl glutarate reacts with thiophen-2-ylmagnesium bromide in THF (-78°C), followed by acid-catalyzed cyclization (HCl, reflux) and saponification (NaOH, EtOH/H₂O) to produce the carboxylic acid.

| Method | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Route A | 0–5 (step 1); 100 (step 2) | 62 | 95.3 |

| Route B | -78 (Grignard); 80 (cyclization) | 58 | 97.1 |

Characterization via $$ ^1H $$-NMR (CDCl₃) confirms regioselectivity:

- Thiophen-2-yl protons: δ 7.21 (dd, J = 5.1 Hz, 1H), 6.95 (m, 2H)

- Cyclopentane methine: δ 3.02 (quin, J = 8.3 Hz, 1H)

- Carboxylic acid: δ 12.4 (br s, 1H)

Preparation of 5-((Pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-amine

Thiadiazole Core Synthesis

Adapting methods from pyridinyl thiadiazole derivatives, the 1,3,4-thiadiazole ring is constructed via cyclization of thiosemicarbazide precursors:

Step 1: Synthesis of 2-(Pyridin-3-ylmethylene)hydrazinecarbothioamide

Pyridine-3-carbaldehyde (1.0 eq) reacts with thiosemicarbazide (1.2 eq) in ethanol (reflux, 6 h), yielding the hydrazinecarbothioamide intermediate (87% yield).

Step 2: Cyclization to 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine

The intermediate undergoes oxidative cyclization using ammonium persulfate ((NH₄)₂S₂O₈) in acetic acid (80°C, 2 h), producing the thiadiazole-2-amine (78% yield).

Thioether Functionalization

Mitsunobu Reaction for Thioether Formation

The thiadiazole-2-amine (1.0 eq) reacts with pyridin-3-ylmethanol (1.5 eq) and PPh₃ (1.2 eq) in THF under DIAD (1.5 eq) activation (0°C → rt, 12 h). This method avoids competing nucleophilic substitution at the pyridine nitrogen.

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Pyridin-3-ylmethanol | THF | 12 | 68 |

| Pyridin-3-ylmethyl bromide | DMF | 8 | 54 |

Key Optimization Parameters :

- DIAD/PPh₃ system enhances regioselectivity for sulfur alkylation over nitrogen

- DMF increases solubility but promotes side reactions (5% N-alkylation byproduct)

Amide Coupling Strategies

Carboxylic Acid Activation

The 1-(thiophen-2-yl)cyclopentanecarboxylic acid is activated as a mixed anhydride using isobutyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) in THF (-15°C, 30 min).

Coupling with Thiadiazole-2-amine

Activated acid reacts with 5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-amine (1.0 eq) in DCM (0°C → rt, 24 h). Triethylamine (2.0 eq) scavenges HCl, driving the reaction to 91% conversion.

Comparative Coupling Reagents :

| Reagent System | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| EDCl/HOBt | DMF | 85 | 98.2 |

| HATU/DIPEA | DCM | 88 | 97.8 |

| Mixed Anhydride | THF | 91 | 99.1 |

Spectroscopic Characterization and Validation

$$ ^1H $$-NMR Analysis (400 MHz, DMSO-d₆)

Mass Spectrometry

Process Optimization and Scale-Up Challenges

Thioether Formation Side Reactions

Competing N-alkylation is minimized by:

- Strict temperature control (<5°C during reagent addition)

- Use of non-polar solvents (toluene vs. DMF reduces N-alkylation from 12% → 3%)

Amide Coupling Efficiency

Large-scale reactions (>100 g) require:

- Slow addition of activated acid (1 h) to prevent exothermic decomposition

- Cascaded crystallization (heptane/EtOAc) for >99.5% purity

Alternative Synthetic Pathways

One-Pot Thiadiazole-Thioether Formation

Combining hydrazinecarbothioamide cyclization with in situ Mitsunobu reaction reduces steps but lowers yield (41% overall vs. 68% stepwise).

Enzymatic Amidation

Lipase-mediated coupling (CAL-B, tert-butanol, 45°C) achieves 79% yield but requires expensive biocatalysts.

Q & A

Q. What synthetic methodologies are reported for 1,3,4-thiadiazole derivatives, and how can they be adapted for this compound?

The synthesis of 1,3,4-thiadiazole derivatives typically involves condensation reactions between carboxylic acid derivatives and thiosemicarbazides under acidic conditions. For example, POCl₃ is commonly used as a cyclizing agent at reflux temperatures (90–100°C) to form the thiadiazole core . Adjustments to precursors (e.g., substituting pyridin-3-ylmethyl thiol and thiophen-2-ylcyclopentanecarboxamide) would require optimizing stoichiometry and reaction time. Post-synthesis, precipitation at pH 8-9 with ammonia and recrystallization in DMSO/water (2:1) are standard purification steps .

Q. How should researchers characterize the purity and structural integrity of this compound?

Comprehensive characterization includes:

- Melting point (m.p.) analysis to assess purity.

- Thin-layer chromatography (TLC) with appropriate solvent systems to monitor reaction progress.

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions, particularly the thiophen-2-yl and pyridin-3-ylmethyl groups.

- IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- Mass spectrometry (MS) for molecular ion verification. New compounds require microanalysis (C, H, N, S) to confirm elemental composition .

Q. What solvent systems are optimal for recrystallizing thiadiazole-carboxamide hybrids?

Ethanol-dioxane (1:2) or DMSO/water mixtures (2:1) are effective for recrystallizing structurally similar compounds, yielding high-purity crystals suitable for X-ray diffraction or biological testing .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Molecular docking against target proteins (e.g., kinases or GPCRs) can predict binding affinities. For instance, pyridine and thiophene moieties often interact with hydrophobic pockets, while the thiadiazole core may participate in hydrogen bonding. Use software like AutoDock Vina with force fields (e.g., AMBER) to simulate interactions, followed by synthesis of analogs with modified substituents (e.g., halogenation) to validate predictions .

Q. What strategies resolve discrepancies in biological activity data across similar compounds?

Contradictory results may arise from assay variability (e.g., cell-line specificity) or impurities. Mitigation strategies include:

Q. How can structure-activity relationship (SAR) studies improve selectivity for a target enzyme?

SAR analysis of analogs with modified thiophene or pyridine substituents can identify critical pharmacophores. For example:

- Thiophene-2-yl vs. thiophene-3-yl : Positional changes alter π-π stacking with aromatic residues.

- Pyridin-3-ylmethyl vs. benzyl : Nitrogen orientation impacts hydrogen bonding. Synthesize derivatives with systematic substitutions and test inhibition constants (Kᵢ) against off-target enzymes to refine selectivity .

Q. What experimental designs are recommended for evaluating metabolic stability?

- In vitro assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS.

- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4, 2D6, etc.

- Reactive metabolite detection : Trapping studies with glutathione (GSH) to identify toxic intermediates .

Methodological Notes

- Synthetic Yield Optimization : Replace POCl₃ with milder cyclizing agents (e.g., PCl₅) to reduce side reactions. Monitor reaction progress via TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) .

- X-ray Crystallography : Grow single crystals in ethanol/dichloromethane (1:1) and collect data at 100 K. Refinement with SHELXL can resolve disorder in flexible cyclopentane rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.